3-Fluoropyridine-4-carbohydrazide (3-Fluoroisoniazid): Structural Mechanics, Synthesis, and Pharmacological Applications
3-Fluoropyridine-4-carbohydrazide (3-Fluoroisoniazid): Structural Mechanics, Synthesis, and Pharmacological Applications
Introduction & Structural Rationale
The strategic incorporation of fluorine atoms into small-molecule drug candidates is a cornerstone of modern medicinal chemistry. 3-Fluoropyridine-4-carbohydrazide (CAS: 364-82-9), commonly referred to as 3-fluoroisoniazid, represents a highly specialized fluorinated analog of the first-line antitubercular agent, isoniazid (INH)[1, 2].
The substitution of a hydrogen atom with a fluorine atom at the C3 position of the pyridine ring exerts profound stereoelectronic effects. Due to fluorine's high electronegativity, it induces a strong electron-withdrawing inductive effect (-I), which subtly modulates the electron density of both the pyridine nitrogen and the adjacent carbohydrazide moiety. This structural modification is engineered to address critical pharmacological challenges associated with the parent INH:
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Metabolic Stability: INH is primarily metabolized via hepatic N-acetyltransferase 2 (NAT2) into N-acetylisoniazid, which subsequently breaks down into hepatotoxic monoacetylhydrazine. The stereoelectronic modulation by the 3-fluoro substitution alters the nucleophilicity of the terminal amine, reducing the rate of N-acetylation and mitigating downstream hepatotoxicity [1].
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Target Affinity & Permeability: The altered pKa and increased lipophilicity enhance membrane permeability (e.g., crossing the lipid-rich mycobacterial cell wall) while maintaining the precise structural geometry required for target enzyme engagement.
Furthermore, recent therapeutic explorations have expanded the utility of isoniazid analogs, specifically 3-fluoropyridine-4-carbohydrazide, into the realm of tissue regeneration for the treatment of ischemic wounds and ulcers [3].
Physicochemical Profile & Data Presentation
Understanding the physicochemical properties of 3-fluoropyridine-4-carbohydrazide is essential for formulation, stability tracking, and analytical validation. Table 1 summarizes the core parameters required for experimental design.
Table 1: Physicochemical Properties of 3-Fluoropyridine-4-carbohydrazide
| Property | Value |
| Chemical Name | 3-Fluoropyridine-4-carbohydrazide |
| CAS Registry Number | 364-82-9 |
| Molecular Formula | C6H6FN3O |
| Molecular Weight | 155.13 g/mol |
| SMILES String | C1=CN=CC(=C1C(=O)NN)F |
| Density (Predicted) | ~1.356 g/cm³ |
| Storage Conditions | 2-8°C, inert atmosphere, protect from light |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Skin irritation) |
Data compiled from PubChem [1] and commercial chemical databases [4, 5].
Chemical Synthesis & Analytical Validation
The synthesis of 3-fluoropyridine-4-carbohydrazide is typically achieved through a two-step sequence starting from commercially available 3-fluoroisonicotinic acid. The causality behind this specific route is to ensure the protection of the carboxylic acid as an ester before nucleophilic acyl substitution with hydrazine, preventing unwanted side reactions such as direct salt formation.
Step-by-Step Synthesis Protocol
Phase 1: Esterification of 3-Fluoroisonicotinic Acid
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Reagents: 3-fluoroisonicotinic acid (1.0 eq), anhydrous methanol (10 volumes), concentrated sulfuric acid (0.1 eq).
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Procedure: Suspend 3-fluoroisonicotinic acid in anhydrous methanol. Slowly add concentrated sulfuric acid dropwise at 0°C to prevent exothermic degradation.
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Reaction: Heat the mixture to reflux (65°C) for 12-16 hours. The reaction is driven to completion by Le Chatelier's principle, utilizing excess methanol.
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Workup (Self-Validation): Concentrate the mixture under reduced pressure. Neutralize the residue with saturated aqueous NaHCO3 to pH 7.5, and extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to yield methyl 3-fluoroisonicotinate. Verification: TLC should show complete consumption of the baseline starting material.
Phase 2: Hydrazinolysis
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Reagents: Methyl 3-fluoroisonicotinate (1.0 eq), hydrazine hydrate (80% aqueous, 3.0 eq), absolute ethanol (5 volumes).
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Procedure: Dissolve the intermediate ester in absolute ethanol. Add hydrazine hydrate dropwise at room temperature.
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Reaction: Heat the mixture to 80°C for 4-6 hours. Hydrazine acts as a potent nucleophile, displacing the methoxy group to form the hydrazide.
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Isolation: Cool the reaction to 0°C. The product, 3-fluoropyridine-4-carbohydrazide, typically precipitates as a white to off-white solid. Filter the precipitate, wash with cold ethanol, and dry under vacuum at 40°C.
Workflow for the chemical synthesis of 3-Fluoropyridine-4-carbohydrazide via hydrazinolysis.
Mechanism of Action & Biological Applications
Antitubercular Prodrug Activation (KatG Pathway)
Like standard INH, 3-fluoroisoniazid functions as a prodrug. Within Mycobacterium tuberculosis, it must be activated by the endogenous catalase-peroxidase enzyme, KatG.
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Oxidation: KatG oxidizes the carbohydrazide moiety, releasing nitrogen gas and forming a highly reactive 3-fluoroisonicotinoyl radical.
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Adduct Formation: This radical rapidly reacts with the nicotinamide ring of NAD+ (Nicotinamide adenine dinucleotide) to form a covalent 3-fluoro-INH-NAD adduct.
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Enzyme Inhibition: The resulting adduct is a potent, slow-binding competitive inhibitor of InhA (enoyl-acyl carrier protein reductase), a critical enzyme in the type II fatty acid synthase (FAS-II) pathway. Inhibition of InhA halts the synthesis of mycolic acids, leading to mycobacterial cell wall rupture.
Mechanism of mycobacterial KatG activation of 3-fluoroisoniazid and subsequent InhA inhibition.
Ischemic Wound Healing and Tissue Regeneration
Beyond infectious diseases, pyridine-4-carbohydrazide derivatives have demonstrated unexpected efficacy in tissue regeneration. According to patent WO2008031440A2, isoniazid and its analogs—explicitly including 3-fluoropyridine-4-carbohydrazide—stimulate the healing of ischemic wounds, diabetic ulcers, and pressure ulcers[3]. The proposed causality involves the modulation of local vascularization and cellular stress responses in compromised tissue beds, allowing the fluorinated analog to exert pro-angiogenic effects without the rapid hepatic clearance seen with standard INH.
Experimental Protocol: In Vitro KatG Activation Assay
To validate the target engagement of synthesized 3-fluoropyridine-4-carbohydrazide compared to wild-type INH, an in vitro KatG activation assay coupled with mass spectrometry is required. This protocol acts as a self-validating system by tracking the exact mass shift of the target adduct.
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Reaction Mixture Setup: In a 1.5 mL Eppendorf tube, combine 50 mM potassium phosphate buffer (pH 7.0), 10 µM recombinant M. tuberculosis KatG, 100 µM NAD+, and 100 µM 3-fluoropyridine-4-carbohydrazide.
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Initiation: Initiate radical formation by adding hydrogen peroxide (H2O2) to a final concentration of 100 µM.
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Incubation: Incubate the mixture at 37°C for exactly 60 minutes to allow for steady-state adduct formation.
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Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing 0.1% formic acid. Centrifuge at 14,000 x g for 10 minutes to precipitate the KatG protein.
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LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system.
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Validation Metric: Monitor for the mass shift corresponding to the 3-fluoro-INH-NAD adduct. You must observe an m/z shift of approximately +18 Da relative to the standard INH-NAD adduct, confirming the successful integration of the fluorinated ring system.
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References
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Title: 3-fluoropyridine-4-carbohydrazide (CID 345369) Source: PubChem URL: [Link]
- Title: WO2008031440A2 - Isoniazid mediated healing of wounds and ulcers Source: Google Patents URL
